3-(2,2-Difluoroethoxy)-4-iodo-N-isopropylbenzamide
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Overview
Description
3-(2,2-Difluoroethoxy)-4-iodo-N-isopropylbenzamide is an organic compound that features a benzamide core substituted with difluoroethoxy, iodine, and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)-4-iodo-N-isopropylbenzamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 3-(2,2-difluoroethoxy)benzaldehyde.
Iodination: The benzaldehyde is then subjected to iodination using iodine and a suitable oxidizing agent to introduce the iodine atom at the para position.
Amidation: The iodinated intermediate is reacted with isopropylamine to form the final benzamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethoxy)-4-iodo-N-isopropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The benzamide can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide and potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(2,2-Difluoroethoxy)-4-iodo-N-isopropylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique properties make it suitable for the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethoxy)-4-iodo-N-isopropylbenzamide involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The isopropyl group can provide steric hindrance, affecting the compound’s selectivity and potency.
Comparison with Similar Compounds
Similar Compounds
3-(2,2-Difluoroethoxy)benzaldehyde: A precursor in the synthesis of the target compound.
4-Iodo-N-isopropylbenzamide: Lacks the difluoroethoxy group, resulting in different chemical properties.
3-(2,2-Difluoroethoxy)-4-iodobenzaldehyde: Similar structure but with an aldehyde group instead of an amide.
Uniqueness
3-(2,2-Difluoroethoxy)-4-iodo-N-isopropylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both difluoroethoxy and iodine groups makes it a versatile intermediate for further chemical modifications and applications.
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)-4-iodo-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2INO2/c1-7(2)16-12(17)8-3-4-9(15)10(5-8)18-6-11(13)14/h3-5,7,11H,6H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHIRIFIXPEQQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)I)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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